

# Spectroscopic Characterization of 2-Methoxy-4-methyl-5-nitropyridine: A Technical Guide

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## Compound of Interest

**Compound Name:** 2-Methoxy-4-methyl-5-nitropyridine

**Cat. No.:** B1581767

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This technical guide provides an in-depth analysis of the spectroscopic data for **2-Methoxy-4-methyl-5-nitropyridine**, a key intermediate in medicinal chemistry and materials science. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering insights into the structural elucidation of this compound. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the spectroscopic properties of this molecule.

## Introduction

**2-Methoxy-4-methyl-5-nitropyridine** ( $C_7H_8N_2O_3$ , Molecular Weight: 168.15 g/mol) is a substituted pyridine derivative with significant potential in organic synthesis.<sup>[1]</sup> Its functional groups—a methoxy group, a methyl group, and a nitro group—on the pyridine ring create a unique electronic and structural environment, making spectroscopic analysis a critical tool for its identification and characterization. This guide will explore the causality behind the observed spectroscopic data, providing a comprehensive reference for laboratory applications.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For **2-Methoxy-4-methyl-5-nitropyridine**, both  $^1H$  and  $^{13}C$  NMR provide definitive structural information.

### $^1H$ NMR Spectroscopy

The  $^1\text{H}$  NMR spectrum of **2-Methoxy-4-methyl-5-nitropyridine** in deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>) exhibits four distinct singlets, consistent with its structure.[2]

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for **2-Methoxy-4-methyl-5-nitropyridine** in DMSO-d<sub>6</sub>[2]

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
8.94	Singlet	1H	H-6
6.97	Singlet	1H	H-3
3.99	Singlet	3H	-OCH <sub>3</sub>
2.58	Singlet	3H	-CH <sub>3</sub>

Interpretation of the  $^1\text{H}$  NMR Spectrum:

The downfield chemical shift of the proton at 8.94 ppm is attributed to the H-6 proton, which is significantly deshielded by the anisotropic effect of the pyridine nitrogen and the electron-withdrawing nitro group at the adjacent C-5 position. The proton at 6.97 ppm is assigned to H-3, which is in a more electron-rich environment compared to H-6. The singlets at 3.99 ppm and 2.58 ppm are readily assigned to the methoxy (-OCH<sub>3</sub>) and methyl (-CH<sub>3</sub>) protons, respectively. The absence of any splitting for all signals confirms the lack of adjacent protons to the observed nuclei.

Caption:  $^1\text{H}$  NMR assignments for **2-Methoxy-4-methyl-5-nitropyridine**.

## $^{13}\text{C}$ NMR Spectroscopy

While experimental  $^{13}\text{C}$  NMR data is not readily available in the cited literature, a predicted spectrum can be derived based on established substituent effects on the pyridine ring. The electron-donating methoxy and methyl groups, and the electron-withdrawing nitro group will significantly influence the chemical shifts of the carbon atoms.

Table 2: Predicted  $^{13}\text{C}$  NMR Chemical Shifts for **2-Methoxy-4-methyl-5-nitropyridine**

Predicted Chemical Shift ( $\delta$ ) ppm	Assignment	Rationale for Prediction
~160-165	C-2	Attached to electronegative oxygen and adjacent to nitrogen.
~150-155	C-4	Attached to a methyl group and influenced by the adjacent nitro group.
~140-145	C-6	Deshielded by the adjacent nitrogen and nitro group.
~135-140	C-5	Attached to the electron-withdrawing nitro group.
~105-110	C-3	Shielded by the ortho-methoxy group.
~55-60	-OCH <sub>3</sub>	Typical range for a methoxy group attached to an aromatic ring.
~15-20	-CH <sub>3</sub>	Typical range for a methyl group attached to an aromatic ring.

#### Experimental Protocol for NMR Spectroscopy:[2]

A detailed protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

- **Sample Preparation:** Dissolve 5-10 mg of **2-Methoxy-4-methyl-5-nitropyridine** in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>, CDCl<sub>3</sub>). Ensure the sample is fully dissolved.
- **Instrument Setup:** Use a high-field NMR spectrometer (e.g., 400 MHz or higher). The instrument should be properly tuned and shimmed to ensure high resolution and sensitivity.

- $^1\text{H}$  NMR Acquisition: Acquire the spectrum using a standard pulse program. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
- $^{13}\text{C}$  NMR Acquisition: A proton-decoupled pulse program should be used to obtain a spectrum with singlets for each carbon. Due to the low natural abundance of  $^{13}\text{C}$ , a larger number of scans and a longer acquisition time are typically required compared to  $^1\text{H}$  NMR.

Caption: Experimental workflow for NMR analysis.

## Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. For **2-Methoxy-4-methyl-5-nitropyridine**, the IR spectrum is expected to show characteristic absorption bands for the nitro group, the aromatic ring, and the alkyl and methoxy groups.

Table 3: Expected Characteristic IR Absorption Bands for **2-Methoxy-4-methyl-5-nitropyridine**

Wavenumber (cm <sup>-1</sup> )	Functional Group	Vibrational Mode
~3100-3000	Aromatic C-H	Stretching
~2950-2850	Aliphatic C-H (-CH <sub>3</sub> , -OCH <sub>3</sub> )	Stretching
~1600-1580	Pyridine Ring C=N, C=C	Stretching
~1550-1500	NO <sub>2</sub>	Asymmetric Stretching
~1350-1300	NO <sub>2</sub>	Symmetric Stretching
~1250-1200	Aryl-O-CH <sub>3</sub>	Asymmetric C-O Stretching
~1050-1000	Aryl-O-CH <sub>3</sub>	Symmetric C-O Stretching

### Interpretation of the IR Spectrum:

The most prominent and diagnostic peaks in the IR spectrum would be the strong asymmetric and symmetric stretching vibrations of the nitro (NO<sub>2</sub>) group. The presence of the pyridine ring will be confirmed by the C=N and C=C stretching vibrations in the 1600-1400 cm<sup>-1</sup> region. The C-H stretching vibrations of the aromatic ring and the aliphatic methyl and methoxy groups will

appear in their characteristic regions. The C-O stretching of the methoxy group provides further structural confirmation.

Experimental Protocol for IR Spectroscopy (Solid Sample):

As **2-Methoxy-4-methyl-5-nitropyridine** is a solid, the following protocol for acquiring an IR spectrum using the KBr pellet method is recommended.

- Sample Preparation: Grind a small amount (1-2 mg) of the sample with anhydrous potassium bromide (KBr) (100-200 mg) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.
- Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum. A background spectrum of the empty spectrometer should be run first for automatic subtraction.

## Mass Spectrometry (MS)

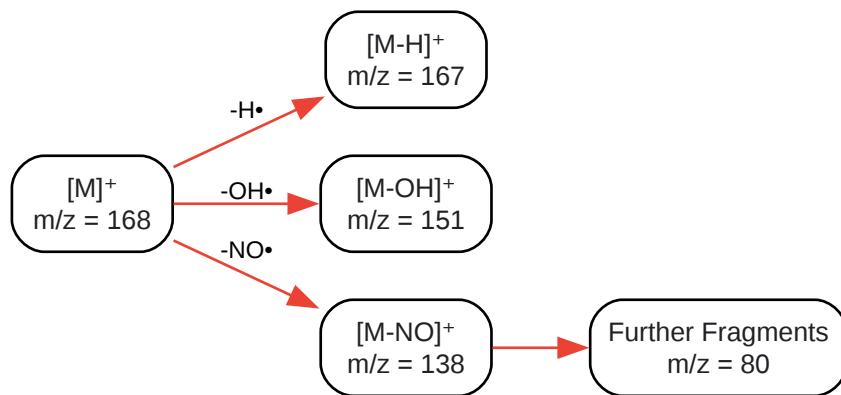
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Table 4: Mass Spectrometry Data for **2-Methoxy-4-methyl-5-nitropyridine**[\[2\]](#)

m/z	Relative Intensity (%)	Proposed Fragment
168	98	[M] <sup>+</sup> (Molecular Ion)
167	100	[M-H] <sup>+</sup>
151	34	[M-OH] <sup>+</sup> or [M-NH] <sup>+</sup>
138	24	[M-NO] <sup>+</sup> or [M-CH <sub>2</sub> O] <sup>+</sup>
80	17	Further fragmentation

Interpretation of the Mass Spectrum:

The mass spectrum shows a strong molecular ion peak  $[M]^+$  at  $m/z$  168, which corresponds to the molecular weight of **2-Methoxy-4-methyl-5-nitropyridine**.<sup>[2]</sup> The base peak at  $m/z$  167 is likely due to the loss of a hydrogen atom. The fragment at  $m/z$  151 could result from the loss of a hydroxyl radical, potentially after rearrangement, or the loss of an NH group. The peak at  $m/z$  138 corresponds to the loss of a neutral molecule of nitric oxide (NO) or formaldehyde ( $\text{CH}_2\text{O}$ ). Further fragmentation leads to the smaller ion at  $m/z$  80.



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Caption: Proposed fragmentation pathway for **2-Methoxy-4-methyl-5-nitropyridine**.

Experimental Protocol for GC-MS:

Gas chromatography-mass spectrometry (GC-MS) is a suitable technique for the analysis of volatile and semi-volatile compounds like **2-Methoxy-4-methyl-5-nitropyridine**.

- **Sample Preparation:** Prepare a dilute solution of the sample in a volatile organic solvent (e.g., ethyl acetate, dichloromethane).
- **GC Separation:** Inject the sample into the GC system equipped with an appropriate capillary column. The oven temperature program should be optimized to ensure good separation from any impurities.
- **MS Detection:** The eluting compounds are introduced into the mass spectrometer. Electron ionization (EI) at 70 eV is a standard method for generating fragment ions. The mass analyzer scans a range of  $m/z$  values to produce the mass spectrum.

## Conclusion

The spectroscopic data presented in this guide provide a comprehensive and self-validating framework for the characterization of **2-Methoxy-4-methyl-5-nitropyridine**. The <sup>1</sup>H NMR, predicted <sup>13</sup>C NMR, expected IR, and MS data are all consistent with the proposed molecular structure. The detailed experimental protocols offer a reliable starting point for researchers to obtain high-quality spectroscopic data for this and related compounds. This guide serves as an authoritative resource, grounded in established spectroscopic principles, to support the work of scientists in the field of drug development and organic synthesis.

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## References

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- To cite this document: BenchChem. [Spectroscopic Characterization of 2-Methoxy-4-methyl-5-nitropyridine: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1581767#spectroscopic-data-of-2-methoxy-4-methyl-5-nitropyridine-nmr-ir-ms>

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